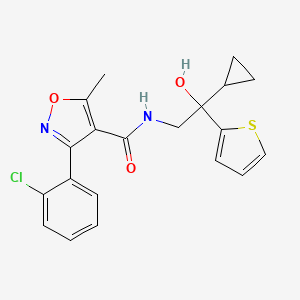
Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate is a useful research compound. Its molecular formula is C28H37N3O14S and its molecular weight is 671.67. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate involves complex chemical reactions that yield a variety of related compounds. For instance, Spoorthy et al. (2021) synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates through a reaction involving ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate. These compounds were characterized using 1H NMR, IR, Mass spectral data, and elemental analysis, highlighting the detailed chemical structure and the importance of precise characterization in understanding the properties of these compounds (Spoorthy et al., 2021).
Antimicrobial and Biological Activities
Research on related compounds has shown potential antimicrobial and biological activities. The synthesized analogues demonstrate significant antimicrobial properties, suggesting a potential application in combating microbial infections. The biological evaluation of these compounds often includes their antimicrobial efficacy against various strains, which is a crucial step in the development of new antimicrobial agents. The study by Spoorthy et al. (2021) is an example of how synthesized compounds are evaluated for their antimicrobial activity, providing insights into their potential therapeutic applications (Spoorthy et al., 2021).
Docking Studies and Pharmacological Properties
Docking studies are an integral part of understanding the interaction between synthesized compounds and biological targets. These studies help in predicting the binding affinity and mode of action of the compounds, thereby facilitating the design of more potent and selective drugs. The antimicrobial evaluation and docking studies mentioned in the research by Spoorthy et al. (2021) indicate the importance of computational methods in the early stages of drug development, offering valuable predictions that can guide further experimental investigations (Spoorthy et al., 2021).
Propriétés
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O6S.2C2H2O4/c1-4-33-24(29)22-18(17-6-7-19(30-2)20(14-17)31-3)16-34-23(22)26-21(28)15-25-8-5-9-27-10-12-32-13-11-27;2*3-1(4)2(5)6/h6-7,14,16,25H,4-5,8-13,15H2,1-3H3,(H,26,28);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWQZKWCJQSDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)CNCCCN3CCOCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2638591.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)
![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)
![2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2638605.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2638606.png)




![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2638612.png)